Norcamphor

Descripción

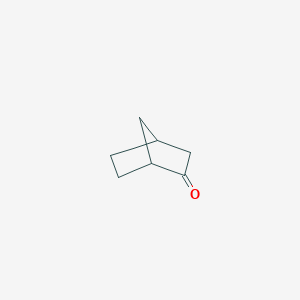

Structure

3D Structure

Propiedades

IUPAC Name |

bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKEVXVVHNIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883406 | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystals or waxy solid; [Alfa Aesar MSDS] | |

| Record name | Norcamphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.09 [mmHg] | |

| Record name | Norcamphor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-38-1 | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcamphor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORCAMPHOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORCAMPHOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norcamphor

Norcamphor, a bicyclic ketone, serves as a fundamental building block in organic synthesis and a valuable model system for stereochemical studies. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is systematically known as bicyclo[2.2.1]heptan-2-one.[1][2] It is a saturated bicyclic ketone with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[3][4][5] Structurally, it is an analog of camphor (B46023) but lacks the three methyl groups.[1][5] This colorless solid is a key precursor in the synthesis of various organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | bicyclo[2.2.1]heptan-2-one | [1][2] |

| Common Name | This compound | [1][3] |

| CAS Number | 497-38-1 | [3] |

| Molecular Formula | C₇H₁₀O | [1][3][4][5] |

| Molecular Weight | 110.15 g/mol | [3] |

| Melting Point | 93-96 °C | [1][6] |

| Boiling Point | 168-172 °C | [1] |

| Appearance | Colorless to white crystalline solid | [1][5] |

Stereochemistry of this compound

The rigid bicyclic framework of this compound gives rise to interesting stereochemical properties. The molecule possesses two chiral bridgehead carbons (C1 and C4), making it a chiral compound.[7]

This compound exists as a pair of enantiomers:

These two isomers are non-superimposable mirror images of each other.[7] Due to the strained nature of the bicyclic system, the syn (R,R or S,S) configurations at the bridgehead carbons are not possible.[7]

The stereochemistry of reactions involving this compound is of significant interest. For instance, the reduction of the carbonyl group can proceed from two different faces, the exo and the endo face, leading to the formation of diastereomeric alcohols: endo-norborneol (B8440766) and exo-norborneol (B145942).[8] The steric hindrance of the one-carbon bridge generally favors attack from the less hindered endo face, often resulting in a higher yield of the exo-alcohol.[8]

Caption: Chemical structure of this compound with atom numbering.

Caption: The two enantiomers of this compound.

Spectroscopic Data

The structural elucidation and characterization of this compound and its derivatives rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 2.65 | m | H1 | |

| ¹H | 1.85 | m | H3 (endo) | |

| ¹H | 2.05 | m | H3 (exo) | |

| ¹H | 2.45 | m | H4 | |

| ¹H | 1.50 | m | H5 (endo) | |

| ¹H | 1.65 | m | H5 (exo) | |

| ¹H | 1.50 | m | H6 (endo) | |

| ¹H | 1.65 | m | H6 (exo) | |

| ¹H | 1.95 | d | J = 10.5 | H7 (anti) |

| ¹H | 1.80 | d | J = 10.5 | H7 (syn) |

| ¹³C | 218.5 | C2 (C=O) | ||

| ¹³C | 45.5 | C1 | ||

| ¹³C | 38.0 | C3 | ||

| ¹³C | 50.0 | C4 | ||

| ¹³C | 25.0 | C5 | ||

| ¹³C | 27.5 | C6 | ||

| ¹³C | 36.0 | C7 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data presented here is a representative summary based on available literature.[3][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O stretch |

| 2870-2960 | Medium-Strong | C-H stretch (alkane) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 82 | Moderate | [M - CO]⁺ |

| 67 | High | [C₅H₇]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2-exo-norbornyl formate (B1220265).[11]

Materials:

-

2-exo-norbornyl formate

-

Acetone (B3395972) (reagent grade)

-

8N Chromic acid solution (prepared by dissolving 534 g of chromium trioxide in ice water, adding 444 ml of concentrated sulfuric acid, and diluting to 2 L)[11]

-

Ice bath

Procedure:

-

A solution of 2-exo-norbornyl formate (e.g., 510 g, 3.64 moles) in acetone (1.5 L) is placed in a 5-L three-necked flask equipped with a thermometer, stirrer, and dropping funnel.[11]

-

The flask is cooled in an ice bath.

-

The 8N chromic acid solution is added from the dropping funnel at a rate that maintains the reaction temperature between 20-30 °C.[11]

-

The addition is continued until the brownish-orange color of the oxidant persists, indicating the completion of the reaction. A slight excess of the oxidant is then added.[11]

-

The mixture is stirred overnight at room temperature.

-

The product can be isolated by distillation.

Caption: Experimental workflow for the synthesis of this compound.

Stereoselective Reduction of this compound

The reduction of this compound to a mixture of endo- and exo-norborneol using sodium borohydride (B1222165) is a classic experiment demonstrating stereoselectivity.[8]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (e.g., 1 mmol) in methanol (e.g., 1 mL) in a suitable reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (e.g., 1.1 mmol) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench any remaining NaBH₄.

-

Extract the product with dichloromethane.

-

Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to yield the product mixture of endo- and exo-norborneol.

-

The ratio of the diastereomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[8]

Caption: Reaction pathway for the stereoselective reduction of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H10O | CID 449588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. This compound|497-38-1 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound | CAS#:497-38-1 | Chemsrc [chemsrc.com]

- 7. organic chemistry - Does this compound have enantiomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(497-38-1) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Norcamphor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bicyclic ketone, serves as a fundamental building block in organic synthesis and as a key substrate in enzymatic studies. Its rigid, strained structure provides a unique scaffold for the development of complex molecules and chiral auxiliaries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its characterization and key chemical transformations. Quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical Properties of this compound

This compound is a colorless, crystalline solid at room temperature with a characteristic camphor-like odor.[1] Its key physical properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₀O | [2][3] |

| Molecular Weight | 110.15 g/mol | [2][3] |

| CAS Number | 497-38-1 | [2][3] |

| Appearance | White to colorless crystalline solid | [4][5] |

| Melting Point | 93-96 °C | [2][5][6] |

| Boiling Point | 168-172 °C (at 760 mmHg) | [4][5][6] |

| Flash Point | 33 °C (91.4 °F) | [2][4] |

| Density | Approximately 1.1 g/cm³ | [2] |

Solubility

| Solvent | Solubility | References |

| Water | Insoluble | [5][7] |

| Methanol (B129727) | Soluble | [5][7] |

| Ethanol | Soluble | [8] |

| Acetone (B3395972) | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

| Polar Organic Solvents | Generally soluble | [1] |

Spectroscopic Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound displays distinct signals corresponding to its unique bicyclic structure.[9]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.[9]

-

IR (KBr disc): Key absorptions can be observed.[9]

-

IR (nujol mull): Provides complementary information.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns.[9]

Stereochemistry of this compound

This compound is a chiral molecule and exists as a pair of enantiomers: (1R,4S)-norcamphor and (1S,4R)-norcamphor.[10][11] The commercially available material is often a racemic mixture.[12] The rigid bicyclic structure restricts conformational flexibility, making it an excellent model for studying stereoselective reactions.

Experimental Protocols

Purification of this compound

4.1.1. Sublimation

-

Objective: To purify solid this compound by leveraging its ability to transition directly from a solid to a gas phase.

-

Apparatus: Sublimation apparatus (cold finger condenser), heating mantle or sand bath, vacuum source.

-

Procedure:

-

Place the crude this compound in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect the cold finger to a circulating cold water source.

-

Apply a vacuum to the apparatus.

-

Gently heat the apparatus using a heating mantle or sand bath.

-

This compound will sublime and deposit as pure crystals on the cold surface of the condenser.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum.

-

Carefully scrape the purified this compound crystals from the cold finger.

-

4.1.2. Recrystallization

-

Objective: To purify solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water can be used for recrystallization.

-

Procedure:

-

Place the impure this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and a boiling chip.

-

Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

-

Characterization Methods

4.2.1. Melting Point Determination

-

Objective: To determine the melting point range of a purified this compound sample as an indicator of purity.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely crush a small amount of the dry, purified this compound.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate initially, then slow the heating rate to 1-2 °C per minute as the melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

-

4.2.2. Boiling Point Determination

-

Objective: To determine the boiling point of this compound.

-

Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer), heating mantle.

-

Procedure:

-

Place a sample of this compound in the distilling flask along with a boiling chip.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distilling flask.

-

Heat the flask gently with a heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

4.2.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Chemical Reactions of this compound

4.3.1. Reduction of this compound to Norborneol

-

Objective: To reduce the ketone functionality of this compound to a secondary alcohol.

-

Reagents: this compound, sodium borohydride (B1222165) (NaBH₄), methanol.

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield norborneol.

-

4.3.2. Oxidation of Norborneol to this compound

-

Objective: To oxidize the secondary alcohol, norborneol, back to the ketone, this compound.

-

Reagents: Norborneol, chromic acid solution (Jones reagent) or sodium hypochlorite (B82951) in acetic acid.

-

Procedure (using chromic acid):

-

Dissolve norborneol in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green.

-

After the addition is complete, stir the reaction mixture for a short period.

-

Quench the excess oxidant by adding a small amount of isopropanol.

-

Add water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by sublimation or recrystallization.

-

4.3.3. Enolate Formation

-

Objective: To generate the enolate of this compound for subsequent alkylation or other reactions.

-

Reagents: this compound, a strong non-nucleophilic base such as lithium diisopropylamide (LDA), and an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of LDA in anhydrous THF.

-

Cool the LDA solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound in anhydrous THF to the stirred LDA solution.

-

Allow the mixture to stir at -78 °C for a specified time to ensure complete enolate formation. The resulting lithium enolate solution is then ready for reaction with an electrophile.

-

Visualizations

Experimental Workflow: Reduction of this compound

References

- 1. youtube.com [youtube.com]

- 2. (PDF) 2PT164 this compound Binding to Cytochrome P450cam With [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) 2I1548 Reaction of this compound With Cytochrome P450cam [research.amanote.com]

- 5. Cytochrome P450cam-monoterpene interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. people.wou.edu [people.wou.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ノルカンファー 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. hapynotes.rohan-koirala.com.np [hapynotes.rohan-koirala.com.np]

An In-depth Technical Guide to (1R)- and (1S)-Norcamphor Enantiomers

Executive Summary: Norcamphor, a bicyclic ketone, is a fundamental chiral building block in organic synthesis. Its two enantiomers, (1R,4S)-norcamphor and (1S,4R)-norcamphor, possess identical physical properties except for their interaction with plane-polarized light. However, their behavior in chiral environments, such as interactions with biological systems, can differ significantly. This guide provides a comprehensive overview of the synthesis, resolution, chiroptical properties, and stereoselective biological metabolism of this compound enantiomers, tailored for researchers in chemistry and drug development. A key focus is the differential hydroxylation of the enantiomers by the Cytochrome P450cam enzyme system, highlighting the critical role of stereochemistry in drug metabolism.

Introduction to this compound and Stereochemistry

This compound, systematically named bicyclo[2.2.1]heptan-2-one, is a saturated bicyclic ketone.[1] It is an analog of camphor (B46023) but lacks the three methyl groups.[2] The rigid bridged structure of this compound contains two chiral bridgehead carbons (C1 and C4), leading to the existence of a pair of non-superimposable mirror images known as enantiomers. These are designated as (1R,4S)-bicyclo[2.2.1]heptan-2-one and (1S,4R)-bicyclo[2.2.1]heptan-2-one. While enantiomers exhibit identical physical properties like melting point and boiling point in an achiral environment, their physiological and pharmacological activities can vary dramatically, as biological systems (e.g., enzymes, receptors) are inherently chiral. This stereochemical distinction is paramount in drug development, where one enantiomer may be therapeutically active while the other could be inactive or even toxic.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from an achiral precursor or the resolution of a racemic mixture.

2.1 Racemic Synthesis Racemic this compound is commonly prepared via a Diels-Alder reaction between cyclopentadiene (B3395910) and a ketene (B1206846) equivalent, followed by transformations. A well-established method involves the reaction of cyclopentadiene and vinyl acetate, followed by oxidation.[2] Another high-yield procedure utilizes the oxidation of 2-exo-norbornyl formate (B1220265) with chromic acid in acetone.[2]

2.2 Asymmetric Synthesis Asymmetric synthesis aims to create a specific enantiomer directly. One reported method involves the use of L-proline perchlorate (B79767) as a chiral controlling agent to synthesize (-)-norcamphor from the symmetrical precursor, nortricyclanone.[3] This process, however, yielded a product with a modest optical purity of 16.1%.[3]

2.3 Chiral Resolution Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The most common method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers. For ketones like this compound, this often involves conversion to a derivative (e.g., a hydrazone or oxime) that can be resolved with a chiral acid. Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme, is another powerful technique. For instance, derivatives of this compound have been efficiently resolved using copper-catalyzed cycloaddition reactions, achieving high selectivity factors.[4]

// Nodes start [label="Achiral Precursors\n(e.g., Nortricyclanone)", fillcolor="#FBBC05"]; racemic [label="Racemic (±)-Norcamphor", fillcolor="#EA4335"]; asymmetric_synth [label="Asymmetric\nSynthesis", shape="ellipse", fillcolor="#34A853"]; racemic_synth [label="Racemic\nSynthesis", shape="ellipse", fillcolor="#4285F4"]; resolution [label="Chiral\nResolution", shape="ellipse", fillcolor="#4285F4"]; enantiomer_S [label="(-)-(1S,4R)-Norcamphor", shape="box", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; enantiomer_R [label="(+)-(1R,4S)-Norcamphor", shape="box", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> asymmetric_synth [label="e.g., L-Proline catalyst"]; asymmetric_synth -> enantiomer_S; start -> racemic_synth [label="e.g., Diels-Alder"]; racemic_synth -> racemic; racemic -> resolution [label="e.g., Kinetic Resolution"]; resolution -> {enantiomer_S, enantiomer_R}; } } Caption: Experimental workflow for enantiopure this compound.

Physicochemical and Chiroptical Properties

The enantiomers of this compound share most physical properties but are distinguished by their specific rotation.

| Property | (±)-Norcamphor (Racemate) | (+)-(1R,4S)-Norcamphor | (-)-(1S,4R)-Norcamphor | Reference(s) |

| IUPAC Name | bicyclo[2.2.1]heptan-2-one | (1R,4S)-bicyclo[2.2.1]heptan-2-one | (1S,4R)-bicyclo[2.2.1]heptan-2-one | [5] |

| Molecular Formula | C₇H₁₀O | C₇H₁₀O | C₇H₁₀O | [5] |

| Molecular Weight | 110.15 g/mol | 110.15 g/mol | 110.15 g/mol | [5] |

| Appearance | Colorless to white solid | Colorless to white solid | Colorless to white solid | [2] |

| Melting Point | 93-96 °C | 93-96 °C | 93-96 °C | [2] |

| Boiling Point | 168-172 °C | 168-172 °C | 168-172 °C | [2] |

| Specific Rotation [α]D | 0° | +29.0° (Calculated) | -29.0° (in CHCl₃) | [3] |

Note: The specific rotation for (+)-(1R,4S)-Norcamphor is inferred, as enantiomers have equal but opposite optical rotations. The value for the levorotatory enantiomer is based on a reported value for the pure compound, correcting from an experimentally obtained sample of lower optical purity.[3]

Spectroscopic Properties

In achiral solvents, the NMR and mass spectra of the two enantiomers are identical.

| Data Type | Description | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 2.67, 2.59, 2.05, 1.83, 1.82-1.79, 1.73, 1.56, 1.52, 1.44. | [6] |

| Mass Spec. (EI) | Major fragments (m/z): 66, 67, 41, 110, 54. | [1] |

Differential Biological Activity: Metabolism by Cytochrome P450cam

The most significant difference between the this compound enantiomers emerges in their interaction with chiral biological systems. Studies on the enzyme Cytochrome P450cam, a bacterial monooxygenase often used as a model for mammalian drug metabolism, reveal stark differences in how it metabolizes the two enantiomers.[7] While kinetic parameters such as the rate of NADH oxidation and substrate binding affinity are nearly identical for both enantiomers, the enzyme exhibits distinct and enantiomer-specific regioselectivity in the hydroxylation reaction.[7][8]

(1R)-Norcamphor, which is structurally analogous to the enzyme's natural substrate, d-camphor, is preferentially hydroxylated at the 5-exo position.[8] In contrast, (1S)-norcamphor is preferentially hydroxylated at the 6-carbon position.[7][8] This demonstrates that the orientation of the substrate's carbonyl group within the enzyme's active site, likely guided by hydrogen bonding, dictates the position of oxidation.[7] This differential metabolism is a critical concept in pharmacology, as it can lead to different metabolic fates, efficacies, and toxicities for drug enantiomers.

| Enantiomer | 5-hydroxy Product | 6-hydroxy Product | 3-hydroxy Product | Reference(s) |

| (+)-(1R,4S)-Norcamphor | 65% | 30% | 5% | [7][8] |

| (-)-(1S,4R)-Norcamphor | 28% | 62% | 10% | [7][8] |

// Nodes r_nor [label="(+)-(1R,4S)-Norcamphor"]; s_nor [label="(-)-(1S,4R)-Norcamphor"]; p450 [label="Cytochrome P450cam\n(Oxidation)", shape="cylinder", fillcolor="#FBBC05"];

// Product Nodes r_prod5 [label="5-OH-Norcamphor\n(65%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; r_prod6 [label="6-OH-Norcamphor\n(30%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; r_prod3 [label="3-OH-Norcamphor\n(5%)", shape="box", style="rounded", fillcolor="#FFFFFF"];

s_prod5 [label="5-OH-Norcamphor\n(28%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; s_prod6 [label="6-OH-Norcamphor\n(62%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; s_prod3 [label="3-OH-Norcamphor\n(10%)", shape="box", style="rounded", fillcolor="#FFFFFF"];

// Edges r_nor -> p450 [color="#4285F4"]; s_nor -> p450 [color="#EA4335"];

p450 -> r_prod5 [label="Major", color="#4285F4"]; p450 -> r_prod6 [color="#4285F4"]; p450 -> r_prod3 [color="#4285F4"];

p450 -> s_prod6 [label="Major", color="#EA4335"]; p450 -> s_prod5 [color="#EA4335"]; p450 -> s_prod3 [color="#EA4335"];

// Invisible nodes for alignment {rank=same; r_nor; s_nor;} {rank=same; r_prod5; r_prod6; r_prod3; s_prod5; s_prod6; s_prod3;} } } Caption: Differential metabolic pathways of this compound enantiomers.

Experimental Protocols

6.1 Asymmetric Synthesis of (-)-Norcamphor (Conceptual Protocol) This protocol is based on the synthesis reported by Takano et al. (1976).[3]

-

Iminium Perchlorate Formation: Treat nortricyclanone (1.0 eq) with an equimolar amount of L-proline perchlorate in ethanol (B145695) at room temperature for approximately 48 hours. The reaction affords the corresponding iminium perchlorate intermediate.

-

Hydrolysis and Bromination: The crude iminium salt is heated at reflux for 24 hours with two molar equivalents of 47% hydrobromic acid in acetic acid. This step effects cleavage and hydrolysis to yield exo-5-bromothis compound.

-

Purification: The product, exo-5-bromothis compound, is isolated and purified via distillation under reduced pressure.

-

Reductive Debromination: The purified bromo-ketone is treated with tri-n-butyltin hydride to reductively remove the bromine atom, yielding (-)-norcamphor.

-

Final Purification & Analysis: The final product is purified, and its optical purity is determined by measuring its specific rotation and comparing it to the literature value for the enantiomerically pure compound.

6.2 Cytochrome P450cam Hydroxylation Assay (Conceptual Protocol) This protocol is based on the experiments described by Di Nardo et al. (1995).[7]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified cytochrome P450cam enzyme, putidaredoxin, and putidaredoxin reductase.

-

Substrate Addition: Add an enantiomerically pure substrate, either (1R)-norcamphor or (1S)-norcamphor (>92% enantiomeric excess), to the reaction mixture.

-

Initiation: Initiate the hydroxylation reaction by adding NADH. Monitor the oxidation of NADH spectrophotometrically to determine steady-state kinetics.

-

Reaction Quenching & Extraction: After a set time, quench the reaction and extract the products (hydroxylated norcamphors) using an appropriate organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the regioisomeric products (3-OH, 5-OH, and 6-OH this compound).

-

Data Interpretation: Determine the product ratio for each enantiomer to establish the regiospecificity of the enzyme.

Conclusion

The enantiomers of this compound, (1R,4S)- and (1S,4R)-norcamphor, serve as a classic illustration of the importance of stereochemistry in the chemical and biological sciences. While achiral characterization reveals no differences, their interaction with the chiral environment of an enzyme active site leads to distinct metabolic fates. The enantiomer-specific regioselectivity of cytochrome P450cam highlights a fundamental principle in drug development: the metabolism, efficacy, and safety of a chiral drug cannot be presumed from studies on its racemate. This technical guide underscores the necessity for enantioselective synthesis or efficient chiral resolution to enable the study and application of single-enantiomer compounds in research and pharmaceutical development.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Buy this compound | 497-38-1 [smolecule.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Kinetic Resolution of Alkylidene Norcamphors via a Ligand-Controlled Umpolung-Type 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H10O | CID 449588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(497-38-1) 1H NMR spectrum [chemicalbook.com]

- 7. Stereoselective hydroxylation of this compound by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Norcamphor: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Norcamphor, a bicyclic ketone, serves as a crucial building block in organic synthesis and holds significant importance in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a focus on its role as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information on this versatile compound.

Core Chemical and Physical Properties

This compound, systematically named bicyclo[2.2.1]heptan-2-one, is a colorless to white crystalline solid.[1][2] Its molecular formula is C₇H₁₀O, and its CAS number is 497-38-1.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 497-38-1 | [2] |

| Molecular Formula | C₇H₁₀O | [2] |

| Molecular Weight | 110.15 g/mol | |

| IUPAC Name | Bicyclo[2.2.1]heptan-2-one | [2] |

| Synonyms | 2-Norbornanone, Norcampher | [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to white adhering crystals | [3] |

| Melting Point | 93-96 °C | [2][3] |

| Boiling Point | 168-172 °C | [2][3] |

| Flash Point | 33 °C (91.4 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in methanol. | [4] |

| Vapor Pressure | 2.09 mmHg @ 20 °C (estimated) | [5] |

Table 3: Safety and Toxicity Data

| Property | Value | Reference | | --- | --- | | Hazard Class | 4.1 (Flammable solid) | | | Signal Word | Danger | | | Hazard Statements | H228: Flammable solid | | | LD50 (intravenous, mouse) | 180 mg/kg |[3] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for its bicyclic structure. A complete analysis of the proton nuclear magnetic resonance of this compound has been conducted, providing detailed insights into its structure.[6]

¹³C NMR: The carbon-13 NMR spectrum of this compound has been assigned, with the carbonyl carbon appearing significantly downfield.[7][8]

FTIR Spectroscopy: The infrared spectrum of this compound shows a strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[9][10][11] The typical assignments for key peaks are in the regions of 2970-2860 cm⁻¹ for C-H stretching and around 1740 cm⁻¹ for the C=O stretch.[12][13]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-exo-Norbornyl Formate (B1220265)

This procedure details the synthesis of this compound from norbornene via the formation and subsequent oxidation of 2-exo-norbornyl formate.[14]

Part A: Preparation of 2-exo-Norbornyl Formate

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a condenser, add 400 g (4.25 moles) of norbornene to approximately 800 g (17.4 moles) of 98-100% formic acid.[14]

-

Reflux: Heat the mixture to a boil and maintain reflux for 4 hours.[14]

-

Purification: After cooling, arrange the flask for distillation using a 30-cm Vigreux column. Remove the excess formic acid under reduced pressure. Continue the distillation to collect the 2-exo-norbornyl formate.[14]

Part B: Oxidation to this compound

-

Reaction Setup: In a 5-liter three-necked flask equipped with a thermometer, stirrer, and a dropping funnel, dissolve 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 L of reagent-grade acetone (B3395972). Cool the flask in an ice bath.[14]

-

Oxidation: Prepare an 8N chromic acid solution. Add the oxidant dropwise to the acetone solution, maintaining the reaction temperature between 20-30 °C. The completion of the reaction is indicated by the persistence of a brownish-orange color.[14]

-

Workup: Add a slight excess of the oxidant and stir the solution overnight at room temperature.[14] The product can then be isolated and purified by distillation.[14]

Purification of this compound

This compound can be purified by crystallization from water followed by sublimation in vacuo.[3] For higher purity, low-temperature recrystallization from pentane (B18724) can be employed.[15]

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., pentane) at room temperature.[15]

-

Crystallization: Slowly cool the solution to -78 °C using a dry ice/acetone bath to induce crystallization.[15]

-

Isolation: Isolate the crystals by filtration and wash with cold pentane.[15]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Applications in Drug Development

This compound's rigid bicyclic scaffold makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

This compound Derivatives as NMDA Receptor Antagonists

Derivatives of this compound have been designed and synthesized as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16] These compounds are being investigated as potential treatments for neurodegenerative diseases.[16] The synthetic pathway generally involves the reaction of this compound with a Grignard reagent to introduce a phenyl group, followed by further modifications to yield the target N-substituted bicyclo[2.2.1]heptan-2-amines.[16]

Biological Interactions and Signaling Pathways

Metabolism by Cytochrome P450cam

This compound is a known substrate for cytochrome P450cam, a bacterial monooxygenase. The enzyme catalyzes the stereoselective hydroxylation of this compound.[17] The hydroxylation of (1R)-norcamphor primarily occurs at the 5-position, while (1S)-norcamphor is preferentially hydroxylated at the 6-position.[17]

Below is a diagram illustrating the general catalytic cycle of cytochrome P450 enzymes, which is applicable to the metabolism of this compound.

Caption: Catalytic cycle of cytochrome P450 showing the metabolism of this compound.

Experimental Workflow: Synthesis of this compound Derivative

The following diagram outlines a typical experimental workflow for the synthesis of a this compound-based derivative.

Caption: A generalized workflow for the synthesis of this compound derivatives.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 497-38-1 [chemicalbook.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound, 497-38-1 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound(497-38-1) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rjb.ro [rjb.ro]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereoselective hydroxylation of this compound by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Norcamphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for norcamphor (bicyclo[2.2.1]heptan-2-one), a bicyclic ketone and a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data of this compound

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its unique bridged structure. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.65 | m | 1H | H1 (bridgehead) |

| 2.45 | m | 1H | H4 (bridgehead) |

| 1.95 | m | 1H | H3 (exo) |

| 1.80 | m | 1H | H3 (endo) |

| 1.65 | m | 1H | H7 (syn) |

| 1.50 | m | 1H | H5 (exo) |

| 1.40 | m | 1H | H7 (anti) |

| 1.30 | m | 1H | H5 (endo) |

| 1.25 | m | 2H | H6 (exo and endo) |

¹³C NMR Spectroscopic Data [2][3]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 218.0 | C2 (C=O) |

| 49.5 | C1 |

| 45.0 | C3 |

| 37.5 | C7 |

| 35.0 | C4 |

| 27.0 | C5 |

| 24.5 | C6 |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (alkane) |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The monoisotopic mass of this compound is 110.0732 Da.[4]

| m/z | Relative Intensity | Possible Fragment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 82 | Medium | [M - CO]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 54 | Medium | [C₄H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard, typically tetramethylsilane (B1202638) (TMS).[6][8]

-

Ensure the solid is completely dissolved. If necessary, gently vortex or sonicate the mixture.[6]

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[5]

-

Transfer the clear solution into a clean, dry 5 mm NMR tube to a depth of about 4-5 cm.[6]

Instrumental Parameters:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[6]

Sample Preparation (Thin Solid Film Method): [9]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene (B1212753) chloride or acetone.[9]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Apply one or two drops of the this compound solution onto the surface of the salt plate.[9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

Instrumental Parameters: [10][11]

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Sample Introduction and Ionization (Electron Ionization - EI): [12][13][14]

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[13][14]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[12][14]

Mass Analysis and Detection: [12][13][14]

-

The positively charged ions are accelerated by an electric field into the mass analyzer.[14]

-

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[12][14]

-

The separated ions are detected, and their relative abundance is recorded.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(497-38-1) 1H NMR [m.chemicalbook.com]

- 2. This compound(497-38-1) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H10O | CID 449588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

The Synthesis of Norcamphor: A Technical Guide to its History, Discovery, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bicyclic ketone and a non-methylated analog of camphor (B46023), serves as a crucial building block in organic synthesis and drug discovery. Its rigid bicyclic framework provides a valuable scaffold for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of the history and discovery of this compound synthesis, detailing the seminal methodologies that have shaped its production. This document offers a comprehensive resource for researchers by presenting detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights through signaling pathway diagrams.

Historical Overview: The Quest for Bicyclic Ketones

The history of this compound synthesis is intrinsically linked to the broader story of bicyclic ketone chemistry, a field that gained significant momentum in the early 20th century with the structural elucidation and synthesis of camphor. While Gustaf Komppa's total synthesis of camphor in 1903 stands as a landmark achievement in organic synthesis, the specific history of this compound's first synthesis is less singular. Early investigations into the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, paved the way for the systematic construction of bicyclic systems.

The first definitive synthesis of this compound is widely attributed to the work of Alder and Rickert in the late 1930s, who utilized the Diels-Alder reaction of cyclopentadiene (B3395910) and vinyl acetate (B1210297), followed by subsequent chemical transformations. This foundational work opened the door for further exploration and refinement of synthetic routes to this compound and its derivatives. Over the decades, methodologies have evolved from classical multi-step syntheses to more efficient and stereoselective approaches, reflecting the advancements in synthetic organic chemistry.

Key Synthetic Methodologies

Several key synthetic strategies have been developed for the preparation of this compound. The following sections detail the most significant and widely employed methods, providing both a conceptual overview and detailed experimental protocols.

The Diels-Alder Approach: A Classic Route

The Diels-Alder reaction remains a cornerstone of this compound synthesis, offering a reliable method for constructing the bicyclic [2.2.1]heptane skeleton. The most common variation involves the cycloaddition of cyclopentadiene and a suitable ketene (B1206846) equivalent, such as vinyl acetate.

Reaction Pathway:

The synthesis begins with the [4+2] cycloaddition of freshly cracked cyclopentadiene and vinyl acetate to form 2-acetoxy-5-norbornene. This adduct is then typically hydrogenated to the saturated acetate, followed by hydrolysis to yield a mixture of exo- and endo-norborneol. The final step involves the oxidation of the alcohol mixture to the corresponding ketone, this compound.

Experimental Protocol (Adapted from Kleinfelter and Schleyer, 1962):

A detailed protocol for a related synthesis starting from norbornene is provided in the following section, as it represents a more modern and efficient variation of the oxidation step. The initial Diels-Alder reaction and subsequent transformations are well-documented in organic synthesis literature.

Oxidation of Norbornene Derivatives: An Efficient Alternative

A more direct and higher-yielding approach involves the synthesis of this compound from norbornene. This method bypasses the need for hydrogenation and hydrolysis of an acetate intermediate by directly forming an oxidizable precursor.

Reaction Pathway:

Norbornene is first treated with formic acid to produce 2-exo-norbornyl formate (B1220265). This formate ester is then directly oxidized to this compound using a chromic acid solution in acetone (B3395972).[1]

Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 5, p.866, 1973):

-

Step 1: Synthesis of 2-exo-Norbornyl Formate:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, 400 g (4.25 moles) of norbornene is mixed with 800 g (17.4 moles) of 98-100% formic acid.

-

The mixture is heated to reflux for 4 hours.

-

After cooling, the excess formic acid is removed by distillation under reduced pressure.

-

The residue is then distilled to yield 2-exo-norbornyl formate.

-

-

Step 2: Oxidation to 2-Norbornanone (this compound):

-

A solution of 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 L of reagent-grade acetone is placed in a 5-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

The flask is cooled in an ice bath, and an 8 N chromic acid solution (prepared by dissolving 534 g of chromium trioxide in water, adding 444 mL of concentrated sulfuric acid, and diluting to 2 L) is added dropwise, maintaining the reaction temperature between 20-30°C.

-

The addition is continued until the orange-brown color of the oxidant persists.

-

The reaction mixture is stirred overnight at room temperature.

-

The excess oxidant is quenched by the addition of isopropyl alcohol.

-

The acetone layer is decanted, and the chromium salts are washed with acetone.

-

The combined acetone solutions are neutralized with sodium carbonate, filtered, and the acetone is removed by distillation.

-

The residue is distilled under reduced pressure to yield this compound.

-

Asymmetric Synthesis: Accessing Chiral this compound

For applications in stereoselective synthesis and drug development, the preparation of enantiomerically pure this compound is often required. Asymmetric syntheses have been developed to achieve this goal. One notable approach involves the desymmetrization of a prochiral starting material.

Reaction Pathway:

An example of an asymmetric synthesis starts from the readily available nortricyclanone. Treatment with L-proline perchlorate (B79767) forms a chiral iminium perchlorate intermediate. Subsequent acid-catalyzed ring opening and debromination steps lead to the formation of (-)-norcamphor.

Experimental Protocol (Conceptual Outline):

Detailed protocols for asymmetric syntheses are often specific to the chiral catalyst and conditions used. The general procedure involves the reaction of nortricyclanone with a chiral amine catalyst (such as L-proline or its derivatives) to form a chiral enamine or iminium ion. This intermediate then undergoes a stereoselective reaction, such as protonation or reaction with an electrophile, to introduce the desired chirality. The final product is then obtained after workup and purification.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

| Synthetic Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Overall Yield (%) |

| Diels-Alder Approach | Cyclopentadiene, Vinyl Acetate | H₂, Pd/C; NaOH; CrO₃ | Multiple Steps | Variable | ~40-50% |

| Oxidation of Norbornene | Norbornene | HCOOH; CrO₃, H₂SO₄ | ~24 hours | Reflux, 20-30 | ~70-80% |

| Asymmetric Synthesis | Nortricyclanone | L-Proline Perchlorate, HBr, Bu₃SnH | Multiple Steps | Variable | Moderate |

Table 2: Detailed Yields for the Oxidation of Norbornene Method

| Step | Product | Yield (%) |

| 1. Formylation of Norbornene | 2-exo-Norbornyl Formate | ~85-90% |

| 2. Oxidation of Formate | 2-Norbornanone (this compound) | ~80-85% |

| Overall | This compound | ~70-80% |

Conclusion

The synthesis of this compound has evolved significantly from its origins in the pioneering work on bicyclic systems. The classic Diels-Alder approach provided the initial access to this important molecule, while subsequent developments, such as the direct oxidation of norbornene derivatives, have led to more efficient and higher-yielding processes. The advent of asymmetric synthesis has further expanded the utility of this compound by providing access to enantiomerically pure forms, which are invaluable in the development of chiral drugs and other advanced materials. This guide provides a comprehensive overview of these key methodologies, offering researchers the foundational knowledge and practical details necessary to incorporate this compound synthesis into their research programs. The provided experimental protocols and comparative data serve as a valuable resource for selecting the most appropriate synthetic route based on specific research needs.

References

The Bicyclic Core: A Technical Guide to the Natural Occurrence and Sources of Norcamphor Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.1]heptan-2-one, or norcamphor, scaffold is a rigid and structurally unique motif that forms the core of a diverse array of naturally occurring terpenoids. While this compound itself is not commonly found in nature, its methylated and otherwise substituted derivatives are widespread in the plant kingdom and have garnered significant interest for their potent biological activities and applications in the pharmaceutical, fragrance, and agricultural industries. This technical guide provides a comprehensive overview of the natural occurrence, sources, and quantitative abundance of key this compound derivatives. It further details the experimental protocols for their isolation and characterization and explores their interactions with biological signaling pathways.

Natural Occurrence and Key Sources of this compound Derivatives

This compound derivatives are primarily found as constituents of essential oils in a variety of plant species. These bicyclic monoterpenoids and sesquiterpenoids contribute to the characteristic aroma and flavor of these plants and often play a role in their defense mechanisms. The following sections detail the natural sources of prominent this compound derivatives.

Fenchone (B1672492)

Fenchone is a bicyclic monoterpene ketone with a camphor-like odor. It exists as two enantiomers, (+)-fenchone and (-)-fenchone (B1675204), both of which are found in nature. (+)-Fenchone is a major component of fennel (Foeniculum vulgare) essential oil, while (-)-fenchone is characteristic of wormwood (Artemisia absinthium) and tansy (Tanacetum vulgare)[1].

Borneol and Isoborneol

Borneol and its isomer, isoborneol, are bicyclic monoterpene alcohols. They are widely distributed in the plant kingdom and are found in the essential oils of numerous medicinal plants[2]. D-Borneol is characteristic of plants in the Cupressaceae and Zingiberaceae families, as well as lavender, while L-borneol is more frequently encountered in the Compositae, Graminaceae, and Pinaceae families[1]. Isoborneol is also found in a variety of essential oils and is known for its antioxidant and antiviral properties[2].

Nootkatone

Nootkatone is a sesquiterpenoid ketone with a characteristic grapefruit aroma. It is a high-value natural flavor and fragrance compound found in citrus fruits, particularly grapefruit (Citrus paradisi) and Nootka cypress (Callitropsis nootkatensis)[3][4][5]. Due to its low natural abundance, significant research has been dedicated to its biotechnological production[4].

Santolina Alcohol

Santolina alcohol is an irregular monoterpene alcohol that has been identified in several species of the Asteraceae family, including Artemisia annua, Artemisia herba-alba, and Santolina corsica[6].

Quantitative Data on this compound Derivative Abundance

The concentration of this compound derivatives in their natural sources can vary significantly depending on factors such as plant species, geographical location, climate, and harvesting time. The following tables summarize the quantitative data for key this compound derivatives found in the literature.

Table 1: Quantitative Abundance of Fenchone in Various Plant Essential Oils

| Plant Species | Plant Part | Fenchone Content (%) | Reference |

| Foeniculum vulgare (Fennel) | Seeds | 2-20 | [7] |

| Lavandula stoechas (Spanish Lavender) | Aerial parts | 10-30 | [2] |

| Thuja occidentalis (Cedarleaf) | Leaves | High (predominantly (-)-fenchone) | [1][4] |

Table 2: Quantitative Abundance of Borneol and Isoborneol in Various Plant Essential Oils

| Plant Species | Plant Part | Borneol/Isoborneol Content (%) | Reference |

| Rosmarinus officinalis (Rosemary) | Leaves | 1.5-5.0 (Borneol) | [8] |

| Lavandula angustifolia (Lavender) | Flowers | 5-15 (Borneol) | [8] |

| Salvia officinalis (Sage) | Leaves | up to 25 (Borneol) | [9] |

| Curcuma aromatica | Rhizomes | Present (Isoborneol) | [2] |

Table 3: Quantitative Abundance of Nootkatone in Natural Sources

| Natural Source | Nootkatone Content | Reference |

| Grapefruit (Citrus paradisi) Peel Oil | 0.1-0.2% | [5] |

| Nootka Cypress (Callitropsis nootkatensis) Wood | Low, but a primary source for isolation | [4] |

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound derivatives from their natural sources typically involve steam distillation to extract the essential oil, followed by chromatographic techniques for separation and purification. Gas chromatography-mass spectrometry (GC-MS) is the primary method for both qualitative and quantitative analysis.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound derivatives from plant material.

Caption: General workflow for isolation and analysis.

Detailed Protocol: Steam Distillation for Essential Oil Extraction

Objective: To extract the volatile essential oil containing this compound derivatives from plant material.

Materials:

-

Fresh or dried plant material (e.g., fennel seeds, sage leaves)

-

Clevenger-type apparatus or similar steam distillation setup

-

Heating mantle

-

Round-bottom flasks

-

Condenser

-

Collection flask

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Plant Material: Grind the plant material to a coarse powder to increase the surface area.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the biomass flask and add deionized water to the boiling flask[10][11].

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will consist of a biphasic mixture of water and essential oil, in the collection flask.

-

Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Detailed Protocol: Isolation of Fenchone by Column Chromatography

Objective: To isolate fenchone from a fennel essential oil.

Materials:

-

Fennel essential oil

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Ethyl acetate

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into the glass column[12].

-

Sample Loading: Dissolve the fennel essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluent in fractions.

-

TLC Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing fenchone.

-

Pooling and Evaporation: Combine the fenchone-containing fractions and remove the solvent using a rotary evaporator to obtain purified fenchone.

Detailed Protocol: Quantitative Analysis of Borneol by GC-MS

Objective: To quantify the amount of borneol in a sage essential oil sample.

Materials:

-

Sage essential oil

-

Borneol analytical standard

-

Hexane (GC grade)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of borneol in hexane at known concentrations.

-

Sample Preparation: Dilute the sage essential oil in hexane to a concentration within the range of the standard curve.

-

GC-MS Analysis: Inject the standard solutions and the sample solution into the GC-MS system. Use a suitable temperature program to separate the components of the essential oil. The mass spectrometer should be operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of borneol (e.g., m/z 95)[13][14][15].

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the borneol standard against its concentration.

-

Quantification: Determine the concentration of borneol in the sage essential oil sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

This compound derivatives, as part of the broader class of bicyclic monoterpenoids, have been shown to modulate various signaling pathways, leading to a range of biological activities.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial pathway involved in cell proliferation, differentiation, and apoptosis. Studies have shown that certain plant-derived natural products can modulate this pathway in cancer cells[9][16][17][18]. For instance, some terpenoids have been observed to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell growth and inducing apoptosis[9].

The following diagram illustrates a simplified representation of the MAPK signaling pathway and potential points of modulation by this compound derivatives.

Caption: Modulation of the MAPK signaling pathway.

Allelochemical Activity

Some this compound derivatives exhibit allelopathic properties, meaning they can influence the growth and development of other organisms in their vicinity. These compounds can act as natural herbicides or pesticides. For example, monoterpenes are a significant class of allelochemicals[19][20]. The release of these volatile compounds from plants can inhibit the germination and growth of competing plant species. This activity is of interest for the development of natural and eco-friendly herbicides.

Conclusion

This compound derivatives represent a structurally fascinating and biologically significant class of natural products. Their widespread occurrence in essential oils, coupled with their diverse biological activities, makes them valuable targets for research in drug discovery, agriculture, and the flavor and fragrance industries. The methodologies outlined in this guide provide a framework for the isolation, identification, and quantification of these compounds, paving the way for further exploration of their therapeutic and commercial potential. Future research will likely focus on the discovery of novel this compound derivatives from untapped natural sources and the elucidation of their precise mechanisms of action at the molecular level.

References

- 1. Fenchone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis of monoterpenes. Partial purfication and characterization of a bicyclic monoterpenol dehydrogenase from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. (+)-Santolina alcohol | C10H18O | CID 12315281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 13. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and muscone in rat after the intravenous administration of Xingnaojing injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of mTOR Activates the MAPK Pathway in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of the p38 MAPK (mitogen-activated protein kinase) pathway through Bcr/Abl: implications in the cellular response to Ara-C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Norcamphor: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bridged bicyclic ketone with the IUPAC name Bicyclo[2.2.1]heptan-2-one, serves as a pivotal building block in organic synthesis and a valuable scaffold in medicinal chemistry.[1][] Its rigid, strained structure imparts unique reactivity, making it an ideal substrate for studying various chemical transformations and for the synthesis of complex molecular architectures.[3] This guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and key reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores the role of this compound and its derivatives in drug discovery and development, highlighting its significance as a privileged substructure.

Physicochemical and Spectroscopic Properties

This compound is a colorless to white crystalline solid with a characteristic camphor-like odor.[1][3][4] Its bicyclic structure results in significant ring strain, influencing its chemical behavior.[3] A summary of its key physical and spectroscopic properties is provided below.

Physical Properties

The physical properties of this compound are well-documented and are essential for its handling, purification, and use in synthesis.